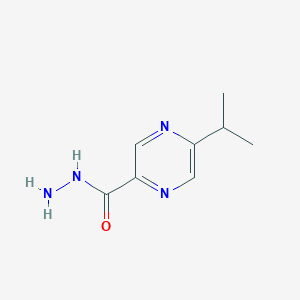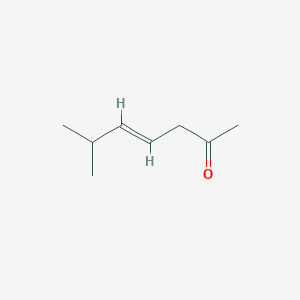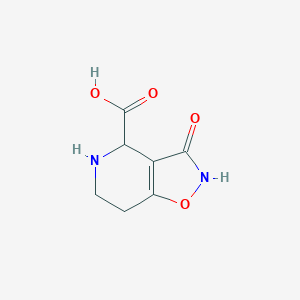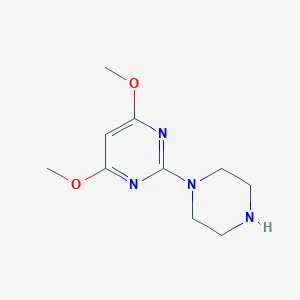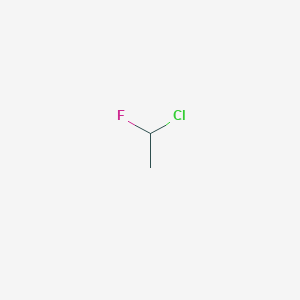
1-Chloro-1-fluoroethane
Descripción general
Descripción
1-Chloro-1-fluoroethane, also known as Ethyl chlorofluoride, is a colorless, flammable gas with a sweet odor. It is commonly used as a refrigerant, solvent, and as a starting material for the synthesis of other chemicals.
Mecanismo De Acción
The exact mechanism of action of 1-Chloro-1-fluoroethane is not fully understood. However, it is known to act as a central nervous system depressant, which can lead to drowsiness, loss of consciousness, and even death in high concentrations.
Efectos Bioquímicos Y Fisiológicos
Exposure to 1-Chloro-1-fluoroethane can cause a range of biochemical and physiological effects. These include irritation of the eyes, skin, and respiratory tract, as well as headaches, dizziness, and nausea. Prolonged exposure can lead to liver and kidney damage, as well as damage to the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Chloro-1-fluoroethane in lab experiments is its ability to dissolve a wide range of organic compounds. It is also relatively inexpensive and readily available. However, it is highly flammable and toxic, which can pose a risk to researchers working with the substance.
Direcciones Futuras
There are several future directions for research on 1-Chloro-1-fluoroethane. One area of interest is the development of safer and more effective alternatives for use in refrigeration and air conditioning systems. Another area of research is the potential use of 1-Chloro-1-fluoroethane as a reagent in the synthesis of new pharmaceuticals and agrochemicals.
In conclusion, 1-Chloro-1-fluoroethane is a versatile chemical with a range of scientific research applications. While it has several advantages, it is important to be aware of its potential risks and limitations in lab experiments. Further research is needed to explore its potential uses and to develop safer alternatives.
Aplicaciones Científicas De Investigación
1-Chloro-1-fluoroethane has been used in various scientific research applications, including as a solvent for the extraction of lipids and as a reagent for the synthesis of pharmaceuticals and agrochemicals. It has also been used as a refrigerant in air conditioning systems.
Propiedades
IUPAC Name |
1-chloro-1-fluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClF/c1-2(3)4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACLCMMBHTUQON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60869534 | |
| Record name | 1-Chloro-1-fluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-1-fluoroethane | |
CAS RN |
1615-75-4, 110587-14-9 | |
| Record name | 1-Chloro-1-fluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1615-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethane, 1-chloro-1-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, chlorofluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110587149 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chloro-1-fluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60869534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

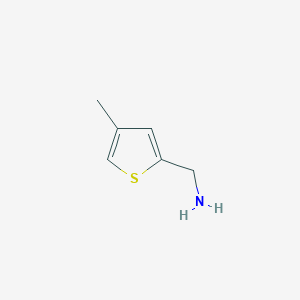
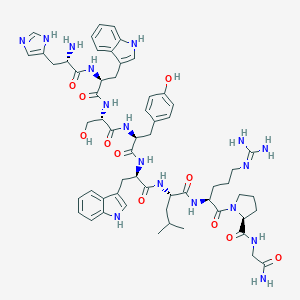
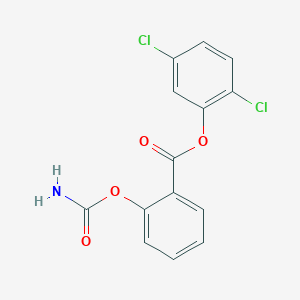
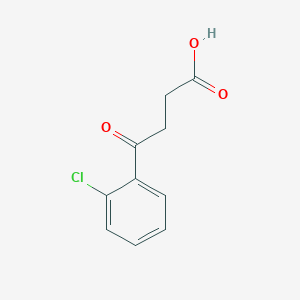
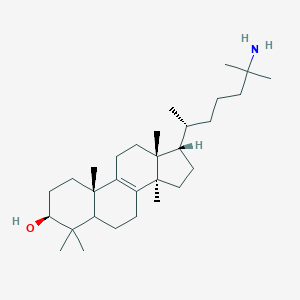
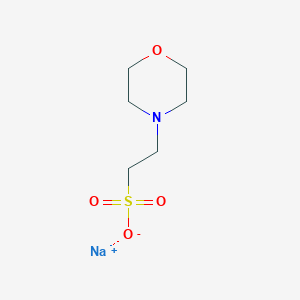
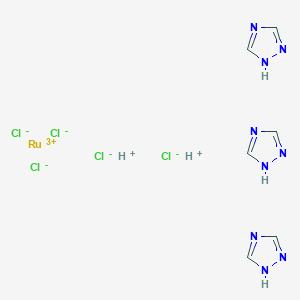
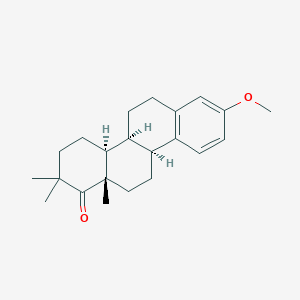
![6,7-dimethoxy-2H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B11077.png)
![3-Bromobicyclo[3.1.0]hex-2-ene](/img/structure/B11080.png)
